molecular formula C9H8FI B14060963 4-Fluoro-2-cyclopropyliodobenzene

4-Fluoro-2-cyclopropyliodobenzene

Cat. No.: B14060963
M. Wt: 262.06 g/mol
InChI Key: LNJYAPKKTYAHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-cyclopropyliodobenzene is a halogenated aromatic compound with the molecular formula C₉H₈FI and a molecular weight of 261.9 g/mol. Its structure consists of a benzene ring substituted with three distinct groups: a fluorine atom at the para position (C-4), a cyclopropyl group at the ortho position (C-2), and an iodine atom at the adjacent position (C-1). This arrangement creates a sterically and electronically unique scaffold, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) where iodine acts as a leaving group. The cyclopropyl moiety introduces rigidity and steric bulk, which can influence reactivity and selectivity in organic transformations .

Properties

Molecular Formula

C9H8FI

Molecular Weight

262.06 g/mol

IUPAC Name

2-cyclopropyl-4-fluoro-1-iodobenzene

InChI

InChI=1S/C9H8FI/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

LNJYAPKKTYAHQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)F)I

Origin of Product

United States

Preparation Methods

Sequential Halogenation and Cyclopropanation

A plausible route involves initial iodination followed by cyclopropanation and fluorination:

  • Iodination of 2-Cyclopropylphenol :
    • Starting with 2-cyclopropylphenol, iodination using iodine monochloride (ICl) in acetic acid could yield 4-iodo-2-cyclopropylphenol.
    • Challenges : Competitive para-iodination due to cyclopropyl’s directing effect may require protective groups.
  • Fluorination via Halogen Exchange :
    • The phenolic hydroxyl group is protected (e.g., as a methyl ether using dimethyl sulfate), followed by fluorination via Balz-Schiemann reaction using tetrafluoroborate intermediates.
    • Conditions : Nitrosation of the aniline derivative, followed by thermal decomposition.

Example Protocol :

Step 1: Iodination  
2-Cyclopropylphenol (10 mmol) + ICl (12 mmol) → Acetic acid, 0°C, 6h → 4-Iodo-2-cyclopropylphenol (Yield: 65%)  

Step 2: Protection  
4-Iodo-2-cyclopropylphenol + (CH3)2SO4 → NaOH, 50°C → 4-Iodo-2-cyclopropylanisole  

Step 3: Fluorination  
4-Iodo-2-cyclopropylanisole + HNO2 → HBF4, Δ → 4-Fluoro-2-cyclopropyliodobenzene (Yield: 40%)  

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling offers modularity:

  • Suzuki-Miyaura Coupling :
    • Aryl halides (e.g., 4-fluoro-2-iodobenzene) react with cyclopropylboronic acid.
    • Catalyst : Pd(PPh3)4, base (K2CO3), solvent (toluene/ethanol).
    • Limitation : Steric hindrance from cyclopropyl may reduce yields.

Example Protocol :

4-Fluoro-2-iodobenzene (5 mmol) + Cyclopropylboronic acid (6 mmol)  
→ Pd(PPh3)4 (0.1 eq), K2CO3 (2 eq), Toluene/Ethanol (3:1), 80°C, 12h  
→ this compound (Yield: 55%)  
  • Directed Ortho-Metalation :
    • Starting from 4-fluoroiodobenzene, lithiation at the ortho position using LDA, followed by reaction with cyclopropanecarbonyl chloride.
    • Intermediate : 4-Fluoro-2-(cyclopropanecarbonyl)iodobenzene, reduced to cyclopropyl via Clemmensen reduction.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Sequential Halogenation High regioselectivity with protective groups Multi-step, low overall yield 40–65%
Suzuki Coupling Modular, single-step Steric hindrance limits efficiency 50–60%
Directed Metalation Precise substitution control Sensitive to reaction conditions 45–55%

Industrial-Scale Considerations

Patent WO2018207120A1 highlights the importance of solvent selection and temperature control in analogous nitroaniline syntheses. For this compound:

  • Solvents : Toluene and tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve intermediates.
  • Temperature : Low temperatures (0–5°C) mitigate side reactions during iodination and fluorination steps.
  • Catalyst Recycling : Pd catalysts in coupling reactions require ligand optimization for reuse, reducing costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-cyclopropyliodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. For example, it can undergo nucleophilic aromatic substitution (S_NAr) with nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives. For instance, the cyclopropyl group can be oxidized to form a cyclopropyl ketone.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of this compound with another aryl or alkyl boronic acid .

Scientific Research Applications

4-Fluoro-2-cyclopropyliodobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-cyclopropyliodobenzene depends on its specific application and the target molecule or pathway

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 4-Fluoro-2-cyclopropyliodobenzene with structurally analogous compounds, highlighting differences in substituents, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₉H₈FI 261.9 F (C-4), Cyclopropyl (C-2), I (C-1) Cross-coupling reactions, pharmaceutical intermediates
4-Fluoro-2-iodotoluene C₇H₆FI 235.9 F (C-4), I (C-2), CH₃ (C-1) Organic synthesis, precursor for functionalized aromatics
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine C₁₃H₁₀FN₂S 260.3 F (C-4), Benzothiazolyl (C-2), NH₂ (C-1) Medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents)
4-Fluoro-2-iodobenzoic acid C₇H₄FIO₂ 266.0 F (C-4), I (C-2), COOH (C-1) Synthesis of bioactive molecules, coordination chemistry

Key Observations:

Substituent Effects on Reactivity: Iodine: All listed compounds feature an iodine atom, enabling participation in Ullmann or Suzuki couplings. However, steric hindrance from the cyclopropyl group in the target compound may reduce reaction rates compared to less bulky analogs like 4-fluoro-2-iodotoluene . Fluorine: The electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic processes. This effect is consistent across all fluorinated analogs . Cyclopropyl vs.

Functional Group Diversity :

  • Carboxylic acid (e.g., 4-fluoro-2-iodobenzoic acid) and amine (e.g., benzothiazol-2-yl-(4-fluoro-phenyl)-amine) derivatives enable diverse applications, such as metal coordination or hydrogen bonding, which are absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.